molecular formula C19H35N5O3 B10968983 N-[1-(dipentylamino)propan-2-yl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-[1-(dipentylamino)propan-2-yl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10968983
M. Wt: 381.5 g/mol
InChI Key: OGNVBRFBPQLETQ-UHFFFAOYSA-N
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Description

N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the nitro group, and the attachment of the dipentylamino and carboxamide groups. Common reagents used in these reactions include hydrazines, nitroalkanes, and carboxylic acids. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Dipentylamino)-2-propanyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
  • 1-[(3,5-dimethylphenoxy)methyl]-N-[2-(dipentylamino)-1-methylethyl]-1H-pyrazole-3-carboxamide

Uniqueness

N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C19H35N5O3

Molecular Weight

381.5 g/mol

IUPAC Name

N-[1-(dipentylamino)propan-2-yl]-1,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C19H35N5O3/c1-6-8-10-12-23(13-11-9-7-2)14-15(3)20-19(25)17-18(24(26)27)16(4)22(5)21-17/h15H,6-14H2,1-5H3,(H,20,25)

InChI Key

OGNVBRFBPQLETQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)CC(C)NC(=O)C1=NN(C(=C1[N+](=O)[O-])C)C

Origin of Product

United States

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